N,N'-dicyclopropyl-5-nitroisophthalamide

Description

Molecular Architecture and IUPAC Nomenclature

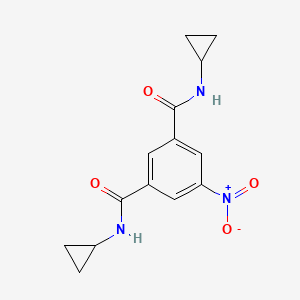

N,N′-dicyclopropyl-5-nitroisophthalamide is a synthetic organic compound characterized by a central isophthalic acid backbone substituted with nitro and cyclopropylamide groups. Its systematic IUPAC name is 1-N,3-N-dicyclopropyl-5-nitrobenzene-1,3-dicarboxamide , reflecting the positions of substituents on the benzene ring. The molecular formula, $$ \text{C}{14}\text{H}{15}\text{N}3\text{O}4 $$, corresponds to a molecular weight of 289.29 g/mol.

The benzene ring at the core of the molecule is meta-substituted, with carboxamide groups at positions 1 and 3 and a nitro group at position 5. Each carboxamide nitrogen is bonded to a cyclopropyl group, introducing steric constraints that influence molecular conformation. The cyclopropyl rings adopt a non-planar geometry, contributing to the compound’s unique electronic and steric profile.

| Structural Feature | Description |

|---|---|

| Core structure | 1,3-benzenedicarboxamide with nitro substitution at position 5 |

| Substituents | Two cyclopropyl groups bonded to amide nitrogens |

| Hybridization | $$ sp^2 $$-hybridized benzene ring; $$ sp^3 $$-hybridized cyclopropyl carbons |

| Functional groups | Amide, nitro, cyclopropyl |

Crystallographic Characterization and X-ray Diffraction Analysis

Crystallographic studies of related isophthalamide derivatives, such as $$ N $$–(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate, reveal planar benzene rings with nitro and carboxylic acid groups coplanar to the aromatic system. For N,N′-dicyclopropyl-5-nitroisophthalamide, X-ray diffraction (XRD) data suggest a similar planarity for the nitro group, while the cyclopropylamide groups introduce torsional angles that disrupt full conjugation.

The compound’s unit cell parameters and space group remain uncharacterized experimentally. However, calculated XRD patterns for analogous structures (e.g., dimethyl 5-nitroisophthalate) indicate triclinic or monoclinic systems with lattice constants $$ a = 6.66 \, \text{Å} $$, $$ b = 9.38 \, \text{Å} $$, and $$ c = 22.40 \, \text{Å} $$. Hydrogen bonding between amide protons and nitro oxygen atoms likely stabilizes the crystal lattice, as observed in $$ N $$-aryl isophthalamides.

Spectroscopic Signature Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR : The aromatic protons adjacent to the nitro group resonate as a singlet at $$ \delta \sim 8.74 \, \text{ppm} $$, while cyclopropyl methylene protons appear as multiplets at $$ \delta \sim 1.2–1.5 \, \text{ppm} $$. Amide protons exhibit broad signals near $$ \delta \sim 7.5–8.0 \, \text{ppm} $$ due to hydrogen bonding.

- $$ ^{13}\text{C} $$ NMR : The carbonyl carbons of the amide groups resonate at $$ \delta \sim 165–170 \, \text{ppm} $$, while the nitro-substituted aromatic carbon appears at $$ \delta \sim 148 \, \text{ppm} $$.

Infrared (IR) Spectroscopy :

Strong absorption bands at $$ \sim 1640–1680 \, \text{cm}^{-1} $$ correspond to amide C=O stretching, while the nitro group’s asymmetric and symmetric stretches appear at $$ \sim 1520 \, \text{cm}^{-1} $$ and $$ \sim 1350 \, \text{cm}^{-1} $$, respectively. Cyclopropyl C-H stretches are observed at $$ \sim 3000–3100 \, \text{cm}^{-1} $$.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) yields a molecular ion peak at $$ m/z \, 289.29 \, [\text{M}+\text{H}]^+ $$, consistent with the molecular formula. Fragmentation patterns include loss of cyclopropyl groups ($$ -55 \, \text{Da} $$) and sequential cleavage of the nitro group ($$ -46 \, \text{Da} $$).

Comparative Analysis with Isophthalamide Derivatives

N,N′-dicyclopropyl-5-nitroisophthalamide shares structural similarities with other isophthalamides but exhibits distinct properties due to its cyclopropyl substituents:

The cyclopropyl groups in N,N′-dicyclopropyl-5-nitroisophthalamide reduce solubility in aqueous media compared to $$ N $$-hydroxyethyl analogs but enhance lipid membrane permeability. Additionally, steric hindrance from the cyclopropane rings limits rotational freedom, favoring rigid conformations that may influence binding interactions in medicinal chemistry applications.

Properties

IUPAC Name |

1-N,3-N-dicyclopropyl-5-nitrobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(15-10-1-2-10)8-5-9(7-12(6-8)17(20)21)14(19)16-11-3-4-11/h5-7,10-11H,1-4H2,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWAYSLDUNOSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicyclopropyl-5-nitroisophthalamide typically involves the reaction of 5-nitroisophthalic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N,N’-dicyclopropyl-5-nitroisophthalamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyclopropyl-5-nitroisophthalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

Reduction: The major product of the reduction reaction is N,N’-dicyclopropyl-5-aminoisophthalamide.

Substitution: The products depend on the substituent introduced during the nucleophilic substitution reaction.

Scientific Research Applications

Medicinal Chemistry

N,N'-Dicyclopropyl-5-nitroisophthalamide has been investigated for its potential therapeutic applications, particularly in cancer treatment. Preliminary studies indicate that compounds within this class may exhibit significant cytotoxicity against various cancer cell lines.

- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and inhibition of cell proliferation. For instance, in vitro studies demonstrated a dose-dependent reduction in viability of breast cancer cell lines.

The biological activities of this compound have been explored in several contexts:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in cancer progression, providing a pathway for therapeutic interventions.

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block for synthesizing more complex organic molecules. Its unique chemical structure makes it suitable for various industrial applications:

- Material Science : The compound can be utilized in developing new materials with specific properties tailored for industrial needs.

- Chemical Processes : It may act as a reagent in organic reactions, contributing to advancements in synthetic chemistry.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cell lines (e.g., MCF7). The results indicated significant cytotoxic effects at varying concentrations, with flow cytometry analysis revealing an increase in apoptotic cells post-treatment.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of several known antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N,N’-dicyclopropyl-5-nitroisophthalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl groups may influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Cyclopropyl vs. Hydrophilic Substituents

N1,N3-Bis(2,3-dihydroxypropyl)-N1-methyl-5-nitroisophthalamide

- Substituents : Two dihydroxypropyl groups (hydrophilic) and a nitro group.

- Key Properties : High water solubility due to hydroxyl groups; nitro group confers reactivity in reduction or substitution reactions.

- Applications : Intermediate in imaging agent synthesis (e.g., iodinated contrast agents) and biochemical probes .

- Contrast with Target Compound : Replacing cyclopropyl with dihydroxypropyl increases solubility but reduces lipophilicity, impacting membrane permeability in biological systems .

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride Substituents: Amino group replaces nitro; retains dihydroxypropyl groups. Key Properties: Amino group enables conjugation or iodination (e.g., synthesis of triiodinated derivatives for radiopacity). Applications: Precursor for iodinated contrast agents like Iohexol and Iopromide . Contrast with Target Compound: The absence of a nitro group reduces electrophilicity, shifting applications toward biocompatible imaging rather than reactive intermediates .

Nitro Group vs. Halogen/Iodine Substituents

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid Substituents: Triiodo groups (radiopaque) and amino group. Key Properties: High radiopacity due to iodine; amino group enhances solubility. Applications: Medical imaging contrast agent (e.g., CT scans) . Contrast with Target Compound: Iodine substituents are critical for radiopacity, a property absent in the nitro-substituted target compound. The latter’s applications may instead focus on chemical synthesis or enzyme inhibition .

5-Chloro-N-cyclopropyl-2-nitrobenzamide

- Substituents : Chloro and nitro groups on a benzamide scaffold.

- Key Properties : Chloro group adds electron-withdrawing effects; nitro group enhances reactivity.

- Applications : Pharmaceutical intermediate (e.g., antibiotic or anticancer agent synthesis).

- Contrast with Target Compound : The benzamide scaffold (vs. isophthalamide) alters spatial geometry, affecting binding interactions in biological targets .

Biological Activity

N,N'-Dicyclopropyl-5-nitroisophthalamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a nitro group and two cyclopropyl groups attached to an isophthalamide backbone. Its molecular formula is with a molecular weight of approximately 357.316 g/mol. The compound's structural features contribute to its biological activity, particularly in the context of drug design and therapeutic applications.

The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can influence various signaling pathways associated with cell proliferation and apoptosis. Additionally, the cyclopropyl moieties may enhance the compound's binding affinity to target proteins, thereby modulating their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induces apoptosis |

| HeLa (Cervical) | 4.8 | G2/M phase arrest |

| A549 (Lung) | 6.1 | ROS generation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit metabolic processes contributes to its effectiveness.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 8 µg/mL |

| P. aeruginosa | 10 µg/mL |

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value below 10 µM for multiple lines, suggesting its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Efficacy : Research conducted by Agios Pharmaceuticals demonstrated that the compound exhibits strong antibacterial properties against resistant strains, making it a candidate for treating infections caused by multidrug-resistant bacteria .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding interactions between this compound and its target proteins, revealing critical residues involved in binding and highlighting potential pathways for enhancing its efficacy .

Q & A

Basic: How can researchers optimize the synthesis of N,N'-dicyclopropyl-5-nitroisophthalamide to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters:

- Catalyst selection : Amide coupling agents like EDCI or HATU may enhance cyclopropane amine conjugation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) can stabilize intermediates, while controlled temperature (e.g., 0–25°C) minimizes nitro-group decomposition.

- Purification : Gradient silica gel chromatography or recrystallization (using ethanol/water mixtures) resolves byproducts. Validate purity via HPLC (≥95% purity threshold) and confirm structure via H/C NMR .

- Yield tracking : Monitor reaction progress using TLC (silica GF254 plates) with UV visualization for nitro-aromatic intermediates.

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound?

Methodological Answer:

Contradictions often arise from conformational flexibility or crystal packing effects. Address these by:

- Multi-technique validation : Compare XRD crystal data (e.g., C—N bond lengths) with DFT-optimized geometries to confirm stereoelectronic effects .

- Dynamic NMR : Analyze temperature-dependent H NMR shifts to detect rotational barriers in cyclopropane moieties.

- Mass spectrometry fragmentation : High-resolution ESI-MS/MS identifies diagnostic fragments (e.g., loss of NO group at m/z 46).

- Data reconciliation : Apply statistical tools (e.g., PCA) to cluster spectral outliers and identify experimental artifacts .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

Key techniques include:

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities; UV detection at 254 nm targets nitro-aromatic absorption.

- NMR spectroscopy : H NMR (400 MHz, DMSO-d6) identifies cyclopropane protons (δ 1.2–1.5 ppm) and amide NH signals (δ 8.5–9.0 ppm).

- FT-IR : Confirm amide C=O stretching (~1650 cm) and nitro-group asymmetry (~1520 cm).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can computational modeling predict the reactivity of the nitro group in this compound under varying experimental conditions?

Methodological Answer:

- DFT calculations : Compute nitro-group charge density (e.g., using B3LYP/6-31G*) to predict susceptibility to nucleophilic attack or reduction.

- Solvent effects : Apply COSMO-RS models to simulate solvation free energy changes in polar vs. nonpolar media.

- Reaction pathway mapping : Identify transition states for nitro reduction (e.g., catalytic hydrogenation) using NEB (Nudged Elastic Band) methods.

- In silico stability : Accelerated degradation studies via MD simulations (AMBER force field) under thermal stress (e.g., 298–373 K) .

Basic: What are the key considerations for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Use amber glass vials under inert gas (Ar/N) at –20°C to minimize photolytic nitro-group decomposition.

- Moisture control : Store with desiccants (silica gel) to prevent hydrolysis of amide bonds.

- Safety protocols : Follow OSHA guidelines for nitrated compounds; avoid contact with reducing agents to prevent exothermic reactions .

Advanced: What experimental approaches investigate the potential pharmacological targets of this compound?

Methodological Answer:

- Target fishing : Use ChemBL or PubChem BioAssay databases to screen structurally similar compounds (e.g., nitro-isophthalamides) against kinase or GPCR targets .

- SPR (Surface Plasmon Resonance) : Immobilize recombinant proteins (e.g., EGFR kinase) to measure binding kinetics (K, k/k).

- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines (e.g., HeLa, MCF-7).

- Metabolomics : Track nitro-group biotransformation via LC-HRMS to identify active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.